N-[(3,5-dimethylpyrazol-1-yl)methyl]-3-fluoroaniline
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Overview
Description
N-[(3,5-dimethylpyrazol-1-yl)methyl]-3-fluoroaniline is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, linked to a 3-fluoroaniline moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethylpyrazol-1-yl)methyl]-3-fluoroaniline typically involves the alkylation of 3,5-dimethylpyrazole with a suitable halomethyl derivative of 3-fluoroaniline. One common method is the reaction of 3,5-dimethylpyrazole with 3-fluorobenzyl chloride in the presence of a base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethylpyrazol-1-yl)methyl]-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluoro group on the aniline ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in suitable solvents.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N-[(3,5-dimethylpyrazol-1-yl)methyl]-3-fluoroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3,5-dimethylpyrazol-1-yl)methyl]-3-fluoroaniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[(3,5-dimethylpyrazol-1-yl)methyl]-3-fluoroaniline can be compared with other similar compounds, such as:
Bis(3,5-dimethylpyrazol-1-yl)methane: Similar in structure but lacks the fluoroaniline moiety, making it less versatile in certain applications.
2,2-Bis(3,5-dimethylpyrazol-1-yl)propionic acid: Contains an additional carboxylic acid group, which can enhance its coordination properties with metals.
The uniqueness of this compound lies in its combination of the pyrazole and fluoroaniline moieties, providing a balance of electronic and steric properties that can be fine-tuned for specific applications.
Properties
IUPAC Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-3-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-9-6-10(2)16(15-9)8-14-12-5-3-4-11(13)7-12/h3-7,14H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSYBEYAOTZZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CNC2=CC(=CC=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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